molecular formula C18H24N2O3 B249042 METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

Cat. No.: B249042
M. Wt: 316.4 g/mol
InChI Key: IJRDKVNCLDOROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is a complex organic compound that belongs to the class of amines This compound features a pyridine ring, a benzyl group with three methoxy substituents, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyridine Derivative: Starting with 2-bromoethylpyridine, react with sodium hydride and methylamine to form N-methyl-N-(2-pyridin-2-ylethyl)amine.

    Introduction of the Benzyl Group: React the intermediate with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to obtain the final product.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridine ring or the benzyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amines and hydrogenated derivatives.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Chemistry

    Ligands in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.

    Intermediates in Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Potential Therapeutic Agents: Studied for potential use as therapeutic agents due to their ability to interact with biological targets.

    Biological Probes: Used as probes to study biological systems and pathways.

Industry

    Catalysts: Used in the development of catalysts for various chemical reactions.

    Material Science:

Mechanism of Action

The mechanism of action of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(2-pyridin-2-ylethyl)amine: Lacks the benzyl group, making it less complex.

    N-(2,4,5-trimethoxybenzyl)amine: Lacks the pyridine ring, affecting its coordination chemistry properties.

Uniqueness

“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is unique due to the presence of both the pyridine ring and the trimethoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from coordination chemistry to medicinal chemistry.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3

InChI Key

IJRDKVNCLDOROS-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

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